molecular formula C14H21BrN4O8S B12782211 PR-104 metabolite M22 CAS No. 952144-65-9

PR-104 metabolite M22

Cat. No.: B12782211
CAS No.: 952144-65-9
M. Wt: 485.31 g/mol
InChI Key: GGQLBTNLBIONTJ-UHFFFAOYSA-N
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Description

  • Preparation Methods

  • Chemical Reactions Analysis

    • PR-104 undergoes reduction reactions, including nitroreduction, to form PR-104A.
    • Common reagents include enzymes (reductases) and AKR1C3.
    • Major products are PR-104H and PR-104M, which crosslink DNA, potentially leading to cell death.
  • Scientific Research Applications

    • Chemistry: PR-104 metabolite M22 is studied for its reactivity and stability.
    • Biology: Researchers investigate its effects on cellular processes and DNA damage repair.
    • Medicine: Clinical trials explore its potential as an anticancer agent.
    • Industry: Companies may explore its use in targeted therapies or diagnostics.
  • Mechanism of Action

    • PR-104 metabolite M22 exerts its effects through DNA crosslinking.
    • Molecular targets include DNA strands, disrupting replication and transcription.
    • Pathways involved include cell cycle arrest and apoptosis.
  • Comparison with Similar Compounds

    • PR-104 metabolite M22 stands out due to its specific activation in hypoxic regions.
    • Similar compounds include other nitrogen mustard prodrugs (e.g., ifosfamide, melphalan), but their activation mechanisms differ.

    Properties

    CAS No.

    952144-65-9

    Molecular Formula

    C14H21BrN4O8S

    Molecular Weight

    485.31 g/mol

    IUPAC Name

    2-[N-(2-bromoethyl)-4-(hydroxyamino)-2-(2-hydroxyethylcarbamoyl)-6-nitroanilino]ethyl methanesulfonate

    InChI

    InChI=1S/C14H21BrN4O8S/c1-28(25,26)27-7-5-18(4-2-15)13-11(14(21)16-3-6-20)8-10(17-22)9-12(13)19(23)24/h8-9,17,20,22H,2-7H2,1H3,(H,16,21)

    InChI Key

    GGQLBTNLBIONTJ-UHFFFAOYSA-N

    Canonical SMILES

    CS(=O)(=O)OCCN(CCBr)C1=C(C=C(C=C1[N+](=O)[O-])NO)C(=O)NCCO

    Origin of Product

    United States

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